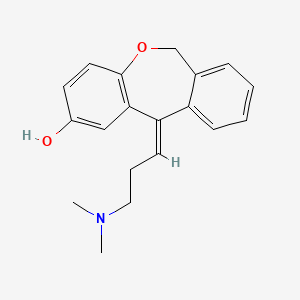
(Z)-2-Hydroxy Doxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Hydroxy Doxepin is a stereoisomer of doxepin, a tricyclic antidepressant. Doxepin is commonly used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The (Z)-isomer of doxepin is known for its sedative properties and is more active as an inhibitor of serotonin and norepinephrine reuptake compared to its (E)-isomer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy Doxepin involves the hydroxylation of doxepin. The process typically includes the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which facilitate the hydroxylation reaction . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and advanced purification techniques such as solid-phase extraction and liquid chromatography to isolate and purify the compound .
化学反应分析
Types of Reactions
(Z)-2-Hydroxy Doxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form doxepin N-oxide.
Reduction: Reduction reactions can convert this compound back to doxepin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include doxepin N-oxide, reduced doxepin, and various substituted derivatives of this compound.
科学研究应用
Chemistry
In chemistry, (Z)-2-Hydroxy Doxepin is used as a reference compound in the study of stereoisomerism and the effects of hydroxylation on tricyclic antidepressants .
Biology
In biological research, the compound is used to study the metabolism of doxepin and its effects on neurotransmitter reuptake .
Medicine
Medically, this compound is investigated for its potential use in treating conditions like depression, anxiety, and insomnia due to its sedative properties .
Industry
In the pharmaceutical industry, the compound is used in the development of new antidepressant formulations and as a standard in quality control processes .
作用机制
(Z)-2-Hydroxy Doxepin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . This increases the synaptic concentration of these neurotransmitters, enhancing mood and reducing anxiety. The compound also antagonizes histamine H1 and H2 receptors, contributing to its sedative effects .
相似化合物的比较
Similar Compounds
Doxepin (E-isomer): The (E)-isomer is more active as a serotonin reuptake inhibitor but less sedative compared to the (Z)-isomer.
Amitriptyline: Another tricyclic antidepressant with similar mechanisms but different side effect profiles.
Nortriptyline: A metabolite of amitriptyline with similar uses and effects.
Uniqueness
(Z)-2-Hydroxy Doxepin is unique due to its specific stereochemistry, which enhances its sedative properties and makes it more effective in treating insomnia compared to other tricyclic antidepressants .
生物活性
(Z)-2-Hydroxy Doxepin is a stereoisomer of doxepin, a tricyclic antidepressant known for its antidepressant and anxiolytic properties. The compound is characterized by the presence of a hydroxyl group at the second position, which distinguishes it from other isomers. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It has been shown to exhibit a stronger potency in inhibiting serotonin reuptake compared to its (E) isomer, making it a candidate for treating depression and anxiety disorders . The compound's mechanism involves:
- Inhibition of Reuptake : By blocking the reuptake of serotonin and norepinephrine, this compound increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating anxiety symptoms .
- Receptor Interactions : It interacts with various receptors, including histamine H1, alpha-adrenergic, and serotonin receptors (5-HT2A and 5-HT2C), contributing to its sedative and anxiolytic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : The compound is moderately absorbed following oral administration, with bioavailability estimated at around 30% .
- Distribution : It exhibits a mean apparent volume of distribution of approximately 20 L/kg, indicating extensive distribution in body tissues .
- Metabolism : Metabolized primarily by cytochrome P450 enzymes (CYP2C19 and CYP2D6), it forms active metabolites like N-desmethyldoxepin, which also possess pharmacological activity .
- Elimination : The elimination half-life is reported to be around 15 hours, with excretion mainly as glucuronide conjugates in urine .
Depression and Anxiety
Clinical studies suggest that this compound may be effective in treating major depressive disorders and generalized anxiety disorder. Its enhanced potency in serotonin reuptake inhibition positions it as a promising alternative to traditional SSRIs .
Sleep Disorders
Research indicates that low doses of doxepin can improve sleep maintenance without significant side effects. This application extends to patients experiencing fragmented sleep patterns due to anxiety or depression .
Pain Management
Preliminary studies suggest that this compound may have analgesic properties, particularly in neuropathic pain management. Its interaction with sodium channels contributes to this effect .
Clinical Efficacy
A recent clinical trial involving patients with generalized anxiety disorder demonstrated that those treated with this compound showed significant reductions in anxiety scores compared to placebo groups. Patients reported improved sleep quality and reduced daytime fatigue.
Comparative Studies
In comparative studies against other antidepressants, this compound exhibited superior efficacy in serotonin reuptake inhibition while maintaining a lower incidence of side effects commonly associated with traditional tricyclic antidepressants .
属性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8- |
InChI 键 |
GRQPGTWGEQWMMM-IUXPMGMMSA-N |
手性 SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)O |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















